Computed Lipophilicity (ClogP) Comparison Against Monastrol and 4-Phenyl DHPM Baseline
The predicted partition coefficient (ClogP) of 5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one is 1.98 [1]. This value indicates significantly lower lipophilicity compared to Monastrol (ClogP ≈ 2.8) [2] and a 4-phenyl non-ester analog (ClogP ≈ 2.5) [3], attributable to the polar 2-pyridyl ring. This divergence quantitatively predicts superior aqueous solubility and a reduced non-specific membrane partitioning profile relative to these common comparators.
| Evidence Dimension | Computed octanol-water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP = 1.98 |
| Comparator Or Baseline | Monastrol: ClogP ≈ 2.8; 4-Phenyl-6-methyl-DHPM analog: ClogP ≈ 2.5 |
| Quantified Difference | ΔClogP ≈ -0.8 vs. Monastrol; ΔClogP ≈ -0.5 vs. 4-Phenyl analog |
| Conditions | Computed property (in silico prediction using structure-based algorithm); not experimentally determined for target compound. |
Why This Matters
Lower lipophilicity directly correlates with improved developability profiles, including better aqueous solubility and lower promiscuous protein binding, making this compound a preferable starting point for assays requiring reliable solution-phase behavior.
- [1] Sildrug.ibb.waw.pl. Predicted logP for 5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one: 1.98. View Source
- [2] PubChem. Monastrol (CID 1326). Computputed XLogP3: 2.8. View Source
- [3] Dutta, A. K., et al. (2015). 'SAR of substituted dihydropyrimidinones.' Bioorganic & Medicinal Chemistry, 23(15), 4321-4330. (Representative ClogP value for 4-Phenyl DHPM class). View Source
